4-(3-Phenylquinoxalin-2-yl)phenol
Description
Overview of Quinoxaline (B1680401) Heterocyclic Systems in Medicinal and Materials Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a "privileged scaffold" in modern chemical research. sapub.orgresearchgate.net Its derivatives are noted for an exceptionally broad spectrum of pharmacological and biological activities. In medicinal chemistry, the quinoxaline nucleus is a cornerstone in the design of therapeutic agents, with derivatives demonstrating potent antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. sapub.orgresearchgate.netmdpi.com For instance, certain quinoxaline-1,4-di-N-oxides have shown remarkable efficacy against Mycobacterium tuberculosis. mdpi.com The versatility of the quinoxaline ring allows for substitutions that can fine-tune its biological effects, making it a frequent target in drug discovery programs aimed at treating cancer, infectious diseases, and even central nervous system disorders. sapub.org
Beyond medicine, the quinoxaline framework is integral to the advancement of materials science. The rigid, planar, and electron-deficient nature of the quinoxaline system makes it an excellent component for organic electronic materials. These derivatives are utilized in the development of organic light-emitting diodes (OLEDs), semiconductors, and fluorescent probes. scholaris.caresearchgate.net Their inherent thermal stability and tunable photophysical properties, such as absorption and emission wavelengths, allow for the creation of robust materials for optoelectronic applications. scholaris.caresearchgate.netresearchgate.net
Significance of Phenolic Moieties in Bioactive Organic Compounds
Phenolic compounds are a vast and diverse group of secondary metabolites found throughout nature, characterized by a hydroxyl group attached directly to an aromatic ring. nih.gov The phenolic moiety is a fundamental building block in a multitude of bioactive molecules and is largely responsible for the health benefits associated with diets rich in fruits, vegetables, and other plant-derived products. nih.govnih.gov Their biological significance is primarily linked to their potent antioxidant activity. nih.gov By donating a hydrogen atom from their hydroxyl group, phenols can effectively neutralize free radicals, mitigating oxidative stress that contributes to aging and a variety of diseases, including cancer and cardiovascular disorders. nih.gov
Furthermore, the biological activities of phenolic compounds extend beyond their antioxidant capacity. They have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov The ability of phenolic lipids to incorporate into cell membranes and disrupt the growth of bacteria, fungi, and parasites highlights their therapeutic potential. nih.gov The specific substitution pattern on the phenolic ring can significantly influence its biological effects, allowing for the chemical modification of natural phenols to enhance their activity and tailor them for specific applications, such as improved leishmanicidal or antitubercular agents. nih.gov
Rationale for the Focused Investigation of 4-(3-Phenylquinoxalin-2-yl)phenol
The focused investigation of This compound is predicated on a powerful chemical rationale: the principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophores or functional moieties to create a single hybrid molecule with the potential for enhanced affinity, improved efficacy, or a novel mechanism of action compared to the individual components.
In this specific case, the rationale is to synergistically combine the well-documented and versatile biological activities of the quinoxaline ring with the proven antioxidant and bioactive properties of the phenolic group. The phenyl substituent at the 3-position of the quinoxaline core further extends the molecule's aromatic system, which can influence its electronic properties and potential for π-π stacking interactions with biological targets. The resulting hybrid, This compound , is therefore hypothesized to be a multifunctional agent. Researchers anticipate that this compound could exhibit dual-action capabilities, for instance, acting as an anticancer agent through mechanisms associated with quinoxalines while simultaneously reducing cellular oxidative stress via its phenolic component. In materials science, the linkage of the electron-donating phenol (B47542) to the electron-accepting quinoxaline core creates a donor-acceptor (D-A) structure, which is a key design principle for developing materials with interesting photophysical properties for applications in electronics and photonics. beilstein-journals.org
Scope and Research Objectives Pertaining to this compound
The primary research objective for investigating This compound is to synthesize and comprehensively characterize this novel molecular entity. This involves establishing efficient and scalable synthetic pathways, likely adapting known methods for quinoxaline formation from o-phenylenediamines and α-dicarbonyl compounds, followed by purification and rigorous structural confirmation using techniques like NMR and mass spectrometry.
Subsequent objectives are centered on exploring its potential applications in both medicinal chemistry and materials science.
Medicinal Chemistry Objectives:
To screen the compound for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. This involves in vitro assays against various cancer cell lines and microbial strains. nih.govrsc.org
To evaluate its antioxidant capacity using standard assays (e.g., DPPH or ABTS) to quantify the contribution of the phenolic moiety. nih.gov
To conduct structure-activity relationship (SAR) studies by synthesizing related analogs to identify key structural features that govern its biological potency.
Materials Science Objectives:
To investigate the compound's photophysical properties, including its UV-Vis absorption and photoluminescence (fluorescence) spectra in various solvents and in the solid state. scholaris.caresearchgate.net
To determine its thermal stability through techniques like thermogravimetric analysis (TGA) to assess its suitability for use in electronic devices. scholaris.ca
To evaluate its potential as a component in organic electronics, such as an emitting layer in OLEDs or as a sensor, based on its electrochemical and optical characteristics. researchgate.net
Through this focused, multi-pronged investigation, the scientific community aims to unlock the full potential of This compound as a valuable new compound in the chemist's toolkit.
Data Tables
Table 1: Physicochemical Properties of Phenyl-Quinoxaline Derivatives
| Property | This compound | 4-(quinoxalin-2-yl)phenol | Phenyl quinoxalin-2-yl ether |
| CAS Number | 404344-15-6 epa.gov | 33707-91-4 sigmaaldrich.com | Not specified |
| Molecular Formula | C₂₀H₁₄N₂O epa.gov | C₁₄H₁₀N₂O sigmaaldrich.com | C₁₄H₁₀N₂O nih.gov |
| Molecular Weight | 298.34 g/mol epa.gov | 222.25 g/mol sigmaaldrich.com | 222.24 g/mol nih.gov |
| Physical Form | Not specified | Powder sigmaaldrich.com | Not specified |
| Melting Point | Not specified | 204-206 °C sigmaaldrich.com | Not specified |
Note: Data for the title compound is limited. Properties of closely related isomers and derivatives are included for comparative context.
Table 2: Reported Biological Activities of Quinoxaline Scaffolds
| Activity Type | Description | Example Reference |
| Anticancer | Derivatives show cytotoxicity against various cancer cell lines, such as HCT-116 (colon cancer). nih.govrsc.org | rsc.org |
| Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. sapub.orgmdpi.com | mdpi.com |
| Antiviral | Activity reported against several viruses, including those affecting plants (e.g., Tobacco Mosaic Virus). mdpi.com | mdpi.com |
| Anti-inflammatory | Certain quinoxaline derivatives have demonstrated anti-inflammatory and analgesic properties. sapub.org | sapub.org |
| Antimalarial | The quinoxaline ring is a known pharmacophore in the development of antimalarial drugs. sapub.org | sapub.org |
This table summarizes the general activities of the quinoxaline class to provide context for the potential bioactivity of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-phenylquinoxalin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)21-17-8-4-5-9-18(17)22-20/h1-13,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWRLMGCJPKOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 3 Phenylquinoxalin 2 Yl Phenol
Strategies for the Construction of the Quinoxaline (B1680401) Scaffold
The formation of the 2,3-disubstituted quinoxaline core is the foundational step in the synthesis of 4-(3-phenylquinoxalin-2-yl)phenol. Several methodologies have been developed to achieve this, ranging from direct one-pot condensations to more complex multi-step routes involving key intermediates.
One-Pot Condensation Reactions
The most direct and atom-economical approach to the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine and an α-dicarbonyl compound. For the synthesis of the target molecule, this involves the reaction of benzene-1,2-diamine with 1-(4-hydroxyphenyl)-2-phenylethane-1,2-dione, also known as 4-hydroxybenzil. chemicalbook.comnih.govyoutube.com
This reaction is typically carried out by refluxing the two reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. youtube.com The process involves the initial formation of a dihydropyrazine (B8608421) intermediate through sequential nucleophilic attack of the amine groups on the dicarbonyl centers, followed by spontaneous oxidative aromatization to yield the stable quinoxaline ring. The presence of the hydroxyl group on the benzil (B1666583) reactant is carried through the reaction to become the phenolic moiety on the final product.
Table 1: One-Pot Condensation for this compound
| Reactant A | Reactant B | Key Conditions | Product |
| Benzene-1,2-diamine | 1-(4-Hydroxyphenyl)-2-phenylethane-1,2-dione | Reflux in Ethanol or Acetic Acid | This compound |
Microwave-Assisted Synthetic Routes
To enhance reaction efficiency, microwave irradiation has emerged as a powerful tool in organic synthesis. ijiset.com The one-pot condensation described above can be significantly accelerated using microwave-assisted heating. This technique often leads to dramatically reduced reaction times—from hours to mere minutes—and can result in higher yields and cleaner reaction profiles by minimizing the formation of side products. ijiset.com The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which enhances the rate of the cyclocondensation and subsequent aromatization steps.
Approaches via 3-Phenylquinoxalin-2(1H)-one Intermediates
An alternative, multi-step strategy involves the use of a pre-formed quinoxalinone intermediate. This approach offers greater flexibility for introducing diversity at the C-2 position of the quinoxaline ring.
The synthesis begins with the preparation of 3-phenylquinoxalin-2(1H)-one. This can be achieved through the condensation of benzene-1,2-diamine with an appropriate keto-acid derivative, such as ethyl benzoylformate, or via an oxidative amidation-heterocycloannulation protocol using a 2,2-dibromo-1-phenylethanone (B86434) precursor. thieme-connect.deorganic-chemistry.org
Once the 3-phenylquinoxalin-2(1H)-one is formed, the oxygen at the C-2 position is converted into a better leaving group. A common method is chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2-chloro-3-phenylquinoxaline (B372602). nih.gov
The final and key step is the introduction of the 4-hydroxyphenyl group. This is accomplished through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. organic-chemistry.orglibretexts.org In this reaction, the 2-chloro-3-phenylquinoxaline is coupled with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃ or Na₂CO₃). libretexts.orgresearchgate.net This method is highly efficient and tolerates a wide range of functional groups, making it a robust choice for constructing the target C-C bond.
Introduction and Regioselective Functionalization of the Phenolic Moieties
The introduction of the phenolic group and the subsequent functionalization of the various aromatic rings in the molecule require precise control of regioselectivity.
Formation of the 4-Hydroxyphenyl Linkage at Quinoxaline C-2 Position
As outlined in the synthetic strategies, the 4-hydroxyphenyl moiety can be introduced at the C-2 position of the quinoxaline ring through two primary pathways.
Direct Condensation: This method incorporates the 4-hydroxyphenyl group from the start, using 1-(4-hydroxyphenyl)-2-phenylethane-1,2-dione as a key building block. chemicalbook.comyoutube.com The advantage of this route is its directness and simplicity.
Suzuki-Miyaura Cross-Coupling: This method builds the linkage on a pre-existing quinoxaline scaffold by forming a C-C bond between a 2-halo-3-phenylquinoxaline and 4-hydroxyphenylboronic acid. researchgate.net This approach offers greater modularity, allowing for different boronic acids to be used to create a variety of analogs.
Table 2: Comparison of Routes for C-2 Arylation
| Synthetic Route | Key Reagents | Number of Steps | Primary Advantage |
| One-Pot Condensation | Benzene-1,2-diamine, 1-(4-Hydroxyphenyl)-2-phenylethane-1,2-dione | One | Simplicity, Atom Economy |
| Intermediate & Coupling | 3-Phenylquinoxalin-2(1H)-one, POCl₃, 4-Hydroxyphenylboronic acid, Pd Catalyst | Three | Modularity, Flexibility |
Control of Substituent Introduction on Quinoxaline and Phenyl Rings
Further derivatization of this compound requires an understanding of the directing effects of the substituents on its three distinct aromatic rings.
Quinoxaline Ring: The quinoxaline ring system itself is electron-deficient. Electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzo portion of the quinoxaline core is known to occur preferentially at the C-5 and C-8 positions, which are electronically analogous to the positions on a naphthalene (B1677914) ring. sgbaukrc.ac.in
Phenolic Ring: The hydroxyl group (-OH) on the phenol (B47542) moiety is a powerful activating, ortho, para-directing group. libretexts.org Since the para position is occupied by the bond to the quinoxaline ring, any further electrophilic substitution will be directed to the two ortho positions (C-3' and C-5') relative to the hydroxyl group. However, over-reaction leading to di-substitution is possible due to the high reactivity of the phenol ring. libretexts.org
C-3 Phenyl Ring: The phenyl ring at the C-3 position is a standard monosubstituted benzene (B151609) ring. It is neither strongly activated nor deactivated. Electrophilic substitution will proceed to give a mixture of ortho, meta, and para isomers, with the distribution depending on the specific reaction conditions and the nature of the electrophile.
Table 3: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction | Quinoxaline Ring (Benzo part) | Phenolic Ring | C-3 Phenyl Ring |
| Nitration (HNO₃/H₂SO₄) | C-5 and C-8 positions | C-3' and C-5' positions | Mixture of o, m, p isomers |
| Bromination (Br₂/FeBr₃) | C-5 and C-8 positions | C-3' and C-5' positions | Mixture of o, m, p isomers |
| Friedel-Crafts Acylation | Generally unreactive | C-3' and C-5' positions | Mixture of o, m, p isomers |
Synthesis of Novel Derivatives of this compound
The foundational structure of this compound is typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, in this case, (4-hydroxyphenyl)(phenyl)ethane-1,2-dione (4-hydroxybenzil). researchgate.netchegg.com This core structure presents several sites for chemical modification, allowing for the generation of a diverse library of derivatives.
Modifications on the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime target for derivatization, offering a straightforward route to alter the molecule's physicochemical properties. Common modifications include etherification and esterification.
Etherification of the phenolic hydroxyl group can be achieved through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. google.comgoogle.com A variety of alkyl, benzyl (B1604629), and other substituted groups can be introduced using this method. Palladium-catalyzed allylic etherification represents a more modern approach for introducing allyl groups. frontiersin.org
Esterification of the phenolic hydroxyl can be accomplished through several methods. Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) is a classic approach. medcraveonline.com Alternatively, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), allows for the formation of esters from carboxylic acids under mild conditions. researchgate.net The Mitsunobu reaction provides another route for esterification, particularly useful for more sensitive substrates, by reacting the phenol with a carboxylic acid in the presence of a phosphine (B1218219) and an azodicarboxylate. researchgate.net
| Derivative Type | Reagents and Conditions | Product |
| Ether | Alkyl halide (e.g., CH3I, C2H5Br), K2CO3, Acetone, reflux | 2-(4-Alkoxyphenyl)-3-phenylquinoxaline |
| Benzyl Ether | Benzyl bromide, NaH, THF, rt | 2-(4-(Benzyloxy)phenyl)-3-phenylquinoxaline |
| Ester | Acyl chloride (e.g., Acetyl chloride), Pyridine, CH2Cl2, 0 °C to rt | 4-(3-Phenylquinoxalin-2-yl)phenyl acetate |
| Benzoate Ester | Benzoyl chloride, Triethylamine, CH2Cl2, rt | 4-(3-Phenylquinoxalin-2-yl)phenyl benzoate |
Substitutions on the Phenyl Ring Attached to Quinoxaline C-3
Introducing substituents onto the phenyl ring at the C-3 position of the quinoxaline core is most readily achieved by utilizing a correspondingly substituted benzil derivative in the initial condensation reaction with o-phenylenediamine. By starting with a benzil that bears substituents on one of its phenyl rings, a diverse array of derivatives can be accessed.
For instance, the use of a 4-substituted benzil, such as (4-chlorophenyl)(phenyl)ethane-1,2-dione or (4-methoxyphenyl)(phenyl)ethane-1,2-dione, in the condensation reaction will yield the corresponding 4-(3-(4-chlorophenyl)quinoxalin-2-yl)phenol or 4-(3-(4-methoxyphenyl)quinoxalin-2-yl)phenol, respectively. This approach allows for the systematic investigation of electronic and steric effects of substituents on this part of the molecule.
| Substituent on C-3 Phenyl Ring | Required Substituted Benzil Precursor | Resulting Derivative |
| 4-Chloro | (4-Chlorophenyl)(4'-hydroxyphenyl)ethane-1,2-dione | 4-(3-(4-Chlorophenyl)quinoxalin-2-yl)phenol |
| 4-Methoxy | (4-Methoxyphenyl)(4'-hydroxyphenyl)ethane-1,2-dione | 4-(3-(4-Methoxyphenyl)quinoxalin-2-yl)phenol |
| 4-Nitro | (4-Nitrophenyl)(4'-hydroxyphenyl)ethane-1,2-dione | 4-(3-(4-Nitrophenyl)quinoxalin-2-yl)phenol |
| 3-Trifluoromethyl | (3-(Trifluoromethyl)phenyl)(4'-hydroxyphenyl)ethane-1,2-dione | 4-(3-(3-(Trifluoromethyl)phenyl)quinoxalin-2-yl)phenol |
Functionalization of the Quinoxaline Ring System
The quinoxaline ring itself can be functionalized in two primary ways: by using a substituted o-phenylenediamine in the initial synthesis or through post-synthetic modification of the quinoxaline core.
Starting with a substituted o-phenylenediamine, such as 4-methyl-1,2-diaminobenzene or 4-chloro-1,2-diaminobenzene, will result in the corresponding substitution at the 6-position of the final quinoxaline product. wikipedia.org This method allows for the introduction of a wide range of functional groups onto the benzo portion of the quinoxaline system.
Post-synthetic modification often involves electrophilic substitution reactions, though these can sometimes lack regioselectivity. A more controlled approach involves the introduction of a halogen atom onto the quinoxaline ring, which can then serve as a handle for further functionalization through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, allows for the formation of new carbon-carbon bonds by reacting a halo-quinoxaline with a boronic acid or boronic ester in the presence of a palladium catalyst. nih.govyoutube.comyoutube.comyoutube.com This enables the attachment of various aryl or alkyl groups to the quinoxaline scaffold.
| Position of Functionalization | Method | Example Reagents | Resulting Derivative Structure |
| 6-Position | Substituted o-phenylenediamine | 4-Methyl-1,2-diaminobenzene | 6-Methyl-4-(3-phenylquinoxalin-2-yl)phenol |
| 6-Position | Substituted o-phenylenediamine | 4,5-Dichloro-1,2-diaminobenzene | 6,7-Dichloro-4-(3-phenylquinoxalin-2-yl)phenol |
| Various positions | Post-synthetic halogenation followed by Suzuki Coupling | N-Bromosuccinimide, then Arylboronic acid, Pd catalyst, base | Bromo-4-(3-phenylquinoxalin-2-yl)phenol, then Aryl-substituted derivative |
Development of Hybrid Compounds Incorporating the this compound Framework
A prominent strategy in medicinal chemistry is the creation of hybrid molecules that combine two or more pharmacophoric units to achieve synergistic or novel biological activities. The this compound scaffold has been utilized in the development of such hybrids.
A particularly successful approach has been the synthesis of quinoxaline-triazole hybrids. nih.govacs.orgresearchgate.net This is often achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org In a typical sequence, the phenolic hydroxyl group of this compound is first functionalized with a terminal alkyne, for example, by reaction with propargyl bromide. The resulting alkyne-functionalized quinoxaline can then be reacted with a variety of organic azides to generate a library of 1,2,3-triazole-linked hybrid compounds. nih.govacs.org This modular approach allows for the rapid assembly of diverse molecular architectures.
| Hybrid Structure Linkage | Synthetic Strategy | Key Reagents | Example Hybrid Structure |
| Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Propargyl bromide, then an organic azide (B81097) (e.g., benzyl azide), Cu(I) catalyst | 2-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-3-phenylquinoxaline |
| Oxadiazole | Multi-step synthesis involving hydrazide formation and cyclization | Hydrazine (B178648), then a carboxylic acid with a coupling agent, followed by a dehydrating agent | Derivative where the phenolic oxygen is linked to a 1,3,4-oxadiazole (B1194373) ring |
Advanced Spectroscopic and Structural Elucidation of 4 3 Phenylquinoxalin 2 Yl Phenol and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic compounds. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign every proton and carbon signal to its specific position within the molecule.
Proton NMR (¹H NMR) Characterization
The ¹H NMR spectrum of 4-(3-phenylquinoxalin-2-yl)phenol is anticipated to exhibit a complex series of signals, primarily in the aromatic region (δ 7.0–9.0 ppm), with a distinct singlet for the phenolic hydroxyl proton. The exact chemical shifts are influenced by the electronic environment of each proton.
The spectrum can be divided into three main systems: the protons of the disubstituted quinoxaline (B1680401) core, the protons of the C3-phenyl substituent, and the protons of the C2-(4-hydroxyphenyl) substituent.
Quinoxaline Protons (H-5, H-6, H-7, H-8): These four protons would appear as a complex multiplet system. The protons H-5 and H-8 are typically shifted further downfield compared to H-6 and H-7 due to their proximity to the nitrogen atoms and the anisotropic effect of the fused rings.
Phenyl Protons (C3-Ph): The protons of the phenyl group at the C3 position are expected to show a multiplet corresponding to five protons. The ortho-protons (H-2', H-6') will be at a different chemical shift from the meta- (H-3', H-5') and para- (H-4') protons.
4-Hydroxyphenyl Protons (C2-p-OH-Ph): This AA'BB' system will present as two distinct doublets, each integrating to two protons. The protons ortho to the hydroxyl group (H-3'', H-5'') will be upfield relative to the protons meta to the hydroxyl group (H-2'', H-6'') due to the electron-donating nature of the OH group.
Phenolic Proton (-OH): A broad singlet is expected, the chemical shift of which is highly dependent on the solvent and concentration. For phenols, this signal can appear over a wide range, often between δ 4-8 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous compounds like 3-phenylquinoxalin-2(1H)-one and 4-phenylphenol. chemicalbook.comrsc.org
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Quinoxaline H-5/H-8 | 8.15 - 8.30 | m | 2H |
| Quinoxaline H-6/H-7 | 7.70 - 7.85 | m | 2H |
| C3-Phenyl H-2'/H-6' | 7.60 - 7.75 | m | 2H |
| C3-Phenyl H-3'/H-4'/H-5' | 7.40 - 7.55 | m | 3H |
| C2-Hydroxyphenyl H-2''/H-6'' | 7.50 - 7.65 | d | 2H |
| C2-Hydroxyphenyl H-3''/H-5'' | 6.90 - 7.05 | d | 2H |
| Phenolic -OH | 9.5 - 10.5 (in DMSO-d₆) | br s | 1H |
Carbon-13 NMR (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 20 distinct signals are expected in a decoupled spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Quinoxaline Carbons: The carbons of the quinoxaline ring system will appear in the range of δ 125-155 ppm. The carbons directly attached to nitrogen (C-2 and C-3) and the bridgehead carbons (C-4a and C-8a) will have characteristic shifts. Based on data for 3-phenylquinoxalin-2(1H)-one, the C=N carbons are expected around δ 154 ppm. rsc.org
Phenyl and Hydroxyphenyl Carbons: The aromatic carbons of the two phenyl rings will resonate between δ 115 and 140 ppm. The carbon bearing the hydroxyl group (C-4'') will be significantly shielded and appear further upfield (around δ 155-160 ppm), while the carbon attached to the quinoxaline ring (C-1'') will be downfield. rsc.org The quaternary carbons (C-1', C-1'', C-2, C-3, C-4a, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous compounds. rsc.orgchemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Phenolic C-OH (C-4'') | 158.0 - 160.0 |
| Quinoxaline C-2/C-3 | 152.0 - 155.0 |
| Quinoxaline C-4a/C-8a | 140.0 - 142.0 |
| Phenyl C-1' | 138.0 - 139.5 |
| Quinoxaline CH (C-5/C-8) | 129.0 - 131.0 |
| Quinoxaline CH (C-6/C-7) | 128.0 - 129.5 |
| Phenyl CH | 128.0 - 130.0 |
| Hydroxyphenyl C-1'' | 125.0 - 127.0 |
| Hydroxyphenyl CH (C-2''/C-6'') | 131.0 - 132.5 |
| Hydroxyphenyl CH (C-3''/C-5'') | 115.0 - 116.5 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are indispensable for assembling the molecular puzzle by revealing connectivity between atoms. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. researchgate.net For this compound, COSY would show correlations between adjacent protons within each aromatic ring system. For example, H-5 would show a cross-peak with H-6, which in turn would correlate with H-7, and so on. It would also confirm the coupling between the H-2''/H-6'' and H-3''/H-5'' protons of the hydroxyphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹J-coupling). rsc.org Each CH, CH₂, and CH₃ group produces a cross-peak, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For instance, the proton signal at δ ~7.0 ppm would correlate with the carbon signal at δ ~115.5 ppm, confirming the assignment of C-3''/C-5'' and their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons (²J and ³J-couplings). rsc.org HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include:
Correlations from the H-2''/H-6'' protons of the hydroxyphenyl ring to the C-2 carbon of the quinoxaline, confirming the point of attachment.
Correlations from the H-2'/H-6' protons of the phenyl ring to the C-3 carbon of the quinoxaline.
Correlations from the H-5 proton of the quinoxaline to the bridgehead carbon C-4a and C-7, helping to assign the quinoxaline carbons unambiguously.
Vibrational Spectroscopy Studies
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to its specific functional groups.
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. Its broadness is due to hydrogen bonding.
Aromatic C-H Stretch: Sharp bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of C-H stretching vibrations in the aromatic rings.
C=N and C=C Stretches: The quinoxaline and phenyl rings will give rise to a series of medium to strong absorption bands in the 1450-1620 cm⁻¹ region. The C=N stretching of the quinoxaline ring is expected around 1560-1620 cm⁻¹.
C-O Stretch: A strong band corresponding to the phenolic C-O stretching vibration should appear in the 1200-1260 cm⁻¹ range.
Out-of-Plane (OOP) C-H Bending: The substitution pattern of the aromatic rings can be inferred from the strong absorption bands in the 690-900 cm⁻¹ region. For the 1,4-disubstituted hydroxyphenyl ring, a strong band around 810-840 cm⁻¹ is expected. The monosubstituted phenyl ring would show strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹.
Table 3: Predicted FT-IR Characteristic Bands for this compound Based on data for analogous phenolic and quinoxaline compounds. researchgate.netnih.gov
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 3200 - 3500 | Strong, Broad |
| Aromatic C-H stretch | 3030 - 3100 | Medium, Sharp |
| C=N / C=C stretch (aromatic) | 1450 - 1620 | Medium to Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-H out-of-plane bend (1,4-disubst.) | 810 - 840 | Strong |
| C-H out-of-plane bend (monosubst.) | 690 - 770 | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals.
Aromatic Ring Vibrations: The FT-Raman spectrum is expected to be dominated by the skeletal vibrations of the aromatic systems. A very strong band around 1600 cm⁻¹ corresponding to the C=C stretching vibrations of the rings is a key feature for such compounds.
Symmetric Ring Breathing: A sharp, intense band corresponding to the symmetric "breathing" mode of the monosubstituted phenyl ring is typically observed near 1000 cm⁻¹.
C-H Bending: In-plane and out-of-plane C-H bending vibrations will also be present, complementing the data from the IR spectrum.
Absence of O-H Signal: The O-H stretching vibration, which is very strong in the IR spectrum, is typically very weak or absent in the Raman spectrum due to its polar nature.
Table 4: Predicted FT-Raman Characteristic Bands for this compound Based on general principles and data for related structures. nih.gov
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3030 - 3080 | Medium |
| Aromatic C=C ring stretch | 1590 - 1615 | Very Strong |
| Quinoxaline ring stretch | 1350 - 1400 | Strong |
| Phenyl ring breathing (monosubst.) | 990 - 1010 | Strong, Sharp |
| Phenolic ring breathing (disubst.) | 790 - 830 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like quinoxalines, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*). The wavelengths at which these absorptions occur (λmax) provide insights into the extent of conjugation and the electronic environment of the chromophore.
In quinoxaline derivatives, the core structure, composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is an extended chromophore. The electronic spectra of these compounds are typically characterized by multiple absorption bands corresponding to π → π* and n → π* transitions. libretexts.orgyoutube.com The π → π* transitions are generally of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are of lower intensity and appear at longer wavelengths.
The substitution pattern on the quinoxaline ring significantly influences the UV-Vis absorption profile. The introduction of a phenyl group and a phenol (B47542) group, as in this compound, extends the conjugated π-system. This extension of conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted quinoxaline core. researchgate.netfiveable.me This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in more extensively conjugated systems. libretexts.org
For instance, studies on various 2,3-disubstituted quinoxalines have shown that aryl moieties directly attached to the quinoxaline system lead to distinct absorption bands. researchgate.net The electronic absorption spectra of selected quinoxaline derivatives in dimethylsulfoxide (DMSO) reveal complex patterns influenced by the specific substituents. researchgate.net The presence of electron-donating groups, such as the hydroxyl (-OH) group on the phenol ring, can further modify the electronic transitions, often causing an additional bathochromic shift. fiveable.me
Table 1: Representative UV-Vis Absorption Data for Quinoxaline Analogues Note: The following data is illustrative of typical absorption ranges for phenyl-substituted quinoxalines and may not represent this compound directly, for which specific experimental data is not publicly available.
| Compound/Analogue Type | Solvent | λmax (nm) | Transition Type | Reference |
| 2,3-Diphenylquinoxaline (B159395) Analogue | Chloroform | ~350-400 | π → π | researchgate.net |
| Substituted Quinoxalines | DMSO | ~350, ~415-450 | π → π | researchgate.netresearchgate.net |
| Generic Quinoxaline Core | Various | ~315-340 | π → π | researchgate.net |
| Generic Quinoxaline Core | Various | >350 | n → π | libretexts.orgyoutube.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. rsc.org For this compound (C20H14N2O), HRMS would confirm its molecular weight with a high degree of precision.
In addition to molecular formula confirmation, the fragmentation patterns observed in the mass spectrum offer valuable structural information. Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used to generate ions. mdpi.com The resulting molecular ion can then undergo fragmentation through various pathways, and the analysis of these fragments helps to piece together the molecule's structure. miamioh.edulibretexts.org
For quinoxaline derivatives, fragmentation often involves the cleavage of bonds adjacent to the heterocyclic ring system. researchgate.net In the case of this compound, key fragmentation pathways would likely include:
Loss of small neutral molecules: Cleavage could result in the loss of molecules like CO, N2, or HCN from the quinoxaline ring.
Cleavage of substituent groups: The bond between the phenyl group and the quinoxaline core or the bond to the phenol group could rupture. A characteristic fragment would be the tropylium (B1234903) ion (m/z 91) resulting from rearrangement of a benzyl (B1604629) moiety. youtube.com
Ring fragmentation: The quinoxaline ring system itself can break apart, yielding characteristic ions.
HRMS analysis of related quinoxaline derivatives has been reported, confirming their calculated molecular formulas. For example, a dibromo substituted quinoxaline derivative (C18H18N8O) showed an [M+H]+ ion at m/z 363.1676, closely matching the calculated value of 363.1682. nih.gov
Table 2: Predicted HRMS Data and Major Fragments for this compound Note: This table is predictive, based on the known structure and general fragmentation rules.
| Ion | Calculated m/z (for C20H14N2O) | Possible Fragment Structure |
| [M]+ | 298.1106 | Intact Molecule |
| [M-H]+ | 297.1028 | Loss of a hydrogen atom |
| [M-CO]+ | 270.1157 | Loss of carbon monoxide |
| [C14H9N2]+ | 205.0766 | Phenylquinoxaline fragment |
| [C6H5O]+ | 93.0340 | Phenoxy fragment |
| [C7H7]+ | 91.0548 | Tropylium ion |
Crystallographic Analysis for Solid-State Molecular Conformation (if available for relevant analogues)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, analysis of closely related analogues reveals key structural features of the phenyl-substituted quinoxaline scaffold.
A study of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one (C31H24N4O2) showed that the two quinoxaline units in the molecule are distinctly non-planar. nih.gov The phenyl ring attached to the quinoxaline core is typically twisted out of the plane of the heterocyclic ring. In one analogue, the phenyl ring was inclined to the mean quinoxaline plane by 38.44° and 38.97° in two independent molecules within the crystal lattice. nih.gov This non-planar conformation is a common feature, arising from steric hindrance between the ortho-hydrogens of the phenyl ring and the quinoxaline system.
In another analogue, 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline , the angle of inclination of the phenyl group relative to the quinoxaline ring was found to be between 30.60° and 38.72°. nih.gov The planarity of the quinoxaline moiety itself can also vary slightly. nih.gov
Table 3: Selected Crystallographic Data for Phenylquinoxaline Analogues
| Compound Analogue | Phenyl Ring to Quinoxaline Dihedral Angle (°) | Key Intermolecular Interactions | Reference |
| 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one | 38.44 - 38.97 | C-H···O, C-H···N, π-stacking | nih.gov |
| 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline | 30.60 - 38.72 | C-H···N, π-stacking | nih.gov |
| 1-octyl-3-phenylquinoxalin-2(1H)-one | Not specified, but phenyl is twisted | Not specified | researchgate.net |
Computational and Theoretical Investigations of 4 3 Phenylquinoxalin 2 Yl Phenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For 4-(3-Phenylquinoxalin-2-yl)phenol, DFT calculations offer a detailed picture of its geometry, electronic makeup, and reactivity.
The three-dimensional arrangement of a molecule is fundamental to its function. Geometry optimization calculations using DFT determine the most stable conformation of this compound by finding the minimum energy structure.
A key structural feature of this molecule is the spatial relationship between its three main components: the quinoxaline (B1680401) ring system, the phenyl group at position 3, and the phenol (B47542) group at position 2. The planarity of the quinoxaline system is influenced by its substituents. Of particular importance is the dihedral angle between the quinoxaline ring and the phenyl ring at the C3 position. In structurally similar compounds, such as 2,3-diphenylquinoxaline (B159395), this angle is non-zero, indicating a twisted conformation. For the related compound 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one, the phenyl ring is inclined to the quinoxaline plane by a significant angle. d-nb.info This twist is a result of steric hindrance between the hydrogen atoms on the respective rings, which prevents a fully planar arrangement. It is expected that this compound adopts a similar non-planar conformation.
Table 1: Predicted Conformational Data for this compound based on Analogous Structures
| Parameter | Predicted Value/Observation | Basis of Prediction |
|---|---|---|
| Phenyl-Quinoxaline Dihedral Angle | Non-planar (twisted) | Steric hindrance; data from related phenyl-substituted quinoxalines. d-nb.info |
| Phenol-Quinoxaline Conformation | Potential for intramolecular H-bonding | Presence of -OH group proximal to quinoxaline nitrogen. |
The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.
For quinoxaline derivatives, the HOMO is typically a π-orbital distributed over the entire aromatic system, while the LUMO is a π* anti-bonding orbital. In a study of 2,3-diphenylquinoxaline derivatives, the HOMO and LUMO energy levels were calculated to be approximately -6.11 eV and -1.25 eV, respectively, resulting in a band gap of about 4.86 eV. researchgate.net The introduction of the electron-donating phenol group in this compound is expected to raise the energy of the HOMO, while the phenyl group has a more modest electronic effect. This would likely lead to a smaller HOMO-LUMO gap compared to unsubstituted quinoxaline, indicating higher chemical reactivity and polarizability. chemicalbook.com A smaller gap facilitates electronic transitions, which is relevant for the molecule's optical properties.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For quinoxaline derivatives, the most negative regions (electron-rich) are typically located around the nitrogen atoms due to their high electronegativity. researchgate.net These sites are prone to electrophilic attack. The hydroxyl proton of the phenol group represents a region of positive potential (electron-poor), making it a likely hydrogen bond donor. The aromatic rings constitute regions of intermediate potential and can engage in π-π stacking interactions. nih.gov
Table 2: Predicted Electronic Properties for this compound
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| HOMO Energy | Relatively high | Influence of electron-donating phenol group. |
| LUMO Energy | Lower than HOMO | Typical for π-conjugated systems. |
| HOMO-LUMO Gap (ΔE) | Relatively small | Indicates chemical reactivity and potential for electronic transitions. researchgate.net |
Theoretical calculations can simulate spectroscopic data, which aids in the interpretation of experimental results.
IR Spectrum: The simulated Infrared (IR) spectrum of this compound is expected to show characteristic peaks. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, and a broad O-H stretching band from the phenolic group around 3200-3600 cm⁻¹. The exact position of the O-H peak can indicate the extent of hydrogen bonding. researchgate.netnist.gov
UV-Vis Spectrum: The electronic transitions predicted from the HOMO-LUMO gap correspond to absorption bands in the UV-Visible spectrum. Phenolic compounds and quinoxalines are known to absorb UV light due to π → π* transitions within the aromatic systems. researchgate.net The extended conjugation in this compound would likely result in absorption maxima at longer wavelengths compared to its individual components.
NMR Spectrum: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for confirming the molecular structure. The aromatic protons of the quinoxaline, phenyl, and phenol rings are expected to appear in the downfield region (typically 7.0-9.0 ppm in ¹H NMR). The phenolic -OH proton signal would be variable depending on the solvent and concentration. In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings would resonate in the 110-160 ppm range. mdpi.com
From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for understanding its chemical behavior.
Ionization Potential (I) and Electron Affinity (A): These are approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -E_HOMO; A ≈ -E_LUMO).
Electronegativity (χ): Represents the ability of the molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): Measures the resistance to charge transfer, calculated as η = (I - A) / 2. A molecule with a small HOMO-LUMO gap is considered "soft," while one with a large gap is "hard." Soft molecules are generally more reactive. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η), directly correlating with reactivity.
Given the expected small HOMO-LUMO gap for this compound, it would be classified as a relatively soft molecule with high reactivity.
Table 3: Predicted Quantum Chemical Descriptors for Reactivity
| Descriptor | Predicted Value | Implication |
|---|---|---|
| Chemical Hardness (η) | Low | High reactivity. |
| Chemical Softness (S) | High | High reactivity. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic agents.
Quinoxaline derivatives are known to inhibit various enzymes, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. nih.govrsc.org Molecular docking simulations of this compound into the ATP-binding site of EGFR can elucidate its potential as a kinase inhibitor.
In a typical docking simulation, the ligand would be placed in the active site of the EGFR protein (e.g., PDB ID: 1M17). bbrc.in The predicted binding mode for this compound would likely involve several key interactions:
Hydrogen Bonding: The phenolic hydroxyl group is a prime candidate for forming a hydrogen bond with key amino acid residues in the hinge region of the kinase, such as Methionine 769 or Threonine 766. researchgate.net This is a critical interaction for many known EGFR inhibitors.
Pi-Pi Stacking: The flat, aromatic quinoxaline and phenyl rings can engage in π-π stacking or T-shaped interactions with aromatic residues in the binding pocket, such as Phenylalanine 699. nih.gov
The docking score, a numerical value representing the predicted binding affinity (often in kcal/mol), would quantify the strength of the interaction. Studies on similar quinoxaline derivatives have shown binding energies in the range of -9 to -12 kcal/mol, suggesting strong binding to the EGFR target. nih.gov The presence of the phenol group in this compound provides an additional hydrogen bonding opportunity that could enhance its binding affinity compared to derivatives lacking this feature. nih.gov
Table 4: Predicted Molecular Docking Results with EGFR Kinase
| Interaction Type | Potential Interacting Residues | Significance |
|---|---|---|
| Hydrogen Bonding | Met 769, Thr 766, Asp 831 | Anchors the ligand in the active site; crucial for inhibitory activity. bbrc.inresearchgate.net |
| Pi-Pi Interactions | Phe 699 | Stabilizes the ligand through aromatic interactions. nih.gov |
| Hydrophobic Interactions | Leu 694, Val 702, Leu 820 | Enhances binding affinity by occupying nonpolar regions. nih.gov |
| Predicted Binding Affinity | Favorable (e.g., < -8 kcal/mol) | Indicates potential as an EGFR inhibitor. |
Identification of Key Residues in Binding Pockets
While specific molecular docking studies for this compound are not extensively documented in publicly available research, the analysis of related quinoxaline derivatives provides a strong indication of the key amino acid residues likely to be involved in its binding to biological targets. Molecular docking simulations are a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex.
Studies on various quinoxaline derivatives have shown that their interaction with protein active sites is often characterized by a combination of hydrogen bonds and hydrophobic interactions. For instance, in studies of quinoxaline derivatives as Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, the amide portion of the ligand has been observed to form crucial hydrogen bonds with residues such as Val757 located in the hinge region of the protein's active site. nih.gov This interaction is vital for stabilizing the ligand-protein complex.
Similarly, in the context of epidermal growth factor receptor (EGFR) tyrosine kinase inhibition, synthesized quinolin-2-one derivatives, which share structural similarities with quinoxalines, have demonstrated well-conserved hydrogen bonding with one or more amino acid residues within the active pocket. nih.gov Furthermore, research on 2,3-bifunctionalized quinoxalines suggests that their binding to DNA can be influenced by the charge distribution across the molecule, which in turn affects interactions with specific DNA base pairs. nih.gov
For this compound, the phenol group can act as a hydrogen bond donor, while the nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors. The phenyl and quinoxaline rings provide a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a binding pocket. The specific residues involved would ultimately depend on the topology and amino acid composition of the target protein's active site.
Table 1: Potential Interacting Residues and Interaction Types for this compound
| Interacting Residue Type | Potential Interaction with this compound |
| Valine | Hydrogen bonding with the quinoxaline core |
| Phenylalanine | π-π stacking with the phenyl or quinoxaline rings |
| Tyrosine | π-π stacking and potential hydrogen bonding with the phenol group |
| Tryptophan | π-π stacking with the phenyl or quinoxaline rings |
| Aspartic Acid/Glutamic Acid | Hydrogen bonding with the phenol group |
| Lysine/Arginine | Cation-π interactions with the aromatic rings |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
MD simulations of quinoxaline derivatives complexed with their target proteins, such as c-Jun N-terminal kinases (JNK1), have been used to assess the stability of the binding pose predicted by molecular docking. tandfonline.com Key parameters analyzed in these simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).
The RMSD of the ligand and protein backbone provides a measure of the conformational changes occurring during the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding is stable. For example, in simulations of a 7-Methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione, a stable RMSD for both the ligand and protein backbone indicated a stable complex. researchgate.net
The RMSF of the protein's Cα atoms highlights the flexible regions of the protein. Residues in loop regions typically exhibit higher fluctuations, while those in secondary structures like alpha-helices and beta-sheets, and particularly those in the binding site interacting with the ligand, are expected to show lower RMSF values, indicating a more stable interaction.
For this compound, an MD simulation would be expected to show stable binding within a target protein's active site, characterized by a low and converging RMSD value for the ligand. The phenyl and quinoxaline rings would likely be stabilized by interactions with hydrophobic and aromatic residues, leading to lower RMSF values for these interacting residues.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico ADMET prediction for quinoxaline derivatives has been performed in several studies, providing a general outlook on the expected profile of compounds like this compound.
Studies on various quinoxaline derivatives have shown that many of these compounds exhibit drug-like characteristics with favorable ADMET profiles. researchgate.net For instance, in silico predictions for certain cytotoxic quinoxalinone Schiff's bases indicated high Caco-2 permeability and high percentage of human intestinal absorption (%HIA), suggesting good oral bioavailability. mdpi.comnih.gov Furthermore, these predictions often indicate low blood-brain barrier (BBB) permeability, which is desirable for drugs intended to act peripherally, and a low risk of hepatotoxicity and mutagenicity. mdpi.comnih.gov
However, it is important to note that the ADMET properties can vary significantly with small structural modifications. The physicochemical properties of this compound, such as its molecular weight, lipophilicity (logP), and polar surface area, would be key determinants of its ADMET profile. The presence of the phenol group may increase its aqueous solubility and potential for metabolism via glucuronidation or sulfation.
Table 2: Predicted ADMET Properties for Representative Quinoxaline Derivatives
| Property | Predicted Value/Characteristic | Reference |
| Caco-2 Permeability | High | mdpi.comnih.gov |
| Human Intestinal Absorption (%HIA) | >90% | mdpi.comnih.gov |
| Blood-Brain Barrier (BBB) Permeability | Low | mdpi.comnih.gov |
| P-glycoprotein (P-gp) Substrate | Generally predicted as non-substrates | mdpi.comnih.gov |
| CYP450 Inhibition | Some derivatives predicted as non-inhibitors | rsc.org |
| Hepatotoxicity | Low risk | mdpi.comnih.gov |
| Mutagenicity | Low risk | mdpi.comnih.gov |
It is crucial to emphasize that these are generalized predictions based on related compounds and that the specific ADMET profile of this compound would require dedicated computational modeling and subsequent experimental validation.
In Vitro Biological Activities and Elucidation of Molecular Mechanisms of 4 3 Phenylquinoxalin 2 Yl Phenol and Its Derivatives
Anticancer Potential
The quest for novel and effective anticancer agents has led to the extensive investigation of quinoxaline (B1680401) derivatives. These compounds have shown promise in combating various human cancers through diverse mechanisms of action.
Cytotoxicity Evaluation Against Diverse Human Cancer Cell Lines
The cytotoxic effects of 4-(3-Phenylquinoxalin-2-yl)phenol and its derivatives have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined in numerous studies.
Derivatives of 2-oxo-3-phenylquinoxaline have demonstrated significant cytotoxicity against the human colorectal carcinoma cell line HCT-116 . For instance, compounds 2a and 7j from a synthesized series showed IC50 values of 28.85 ± 3.26 µg/mL and 26.75 ± 3.50 µg/mL, respectively. Another study reported that a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells.
In the context of breast cancer, these compounds have also been tested against the MCF-7 cell line. The aforementioned series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates displayed IC50 values between 2.3 and 6.62 μg/mL against MCF-7 cells. Furthermore, a novel 2-substituted-quinoxaline analog, compound 3b , exhibited a superior inhibitory effect on MCF-7 cells with an IC50 of 1.85 ± 0.11 μM, showing greater potency than the standard drug staurosporine (B1682477) (IC50 = 6.77 ± 0.41 μM). ekb.eg This compound also showed minimal impact on normal MCF-10A breast cells, suggesting a degree of selectivity. ekb.eg
The cytotoxic potential of quinoxaline derivatives extends to other cancer cell lines as well. While specific IC50 values for this compound against HeLa (cervical cancer), MDA-MB-231 (triple-negative breast cancer), HepG2 (liver cancer), COLO205 (colorectal cancer), A498 (kidney cancer), H460 (lung cancer), and Hep 3B (liver cancer) are not always explicitly detailed in broad-ranging studies, the general class of quinoxaline compounds has shown activity against many of these lines. For example, some quinoxaline derivatives have been evaluated against HeLa and HepG2 cells, indicating the potential for broader applications. researchgate.net
Interactive Table: Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines
| Compound/Derivative Series | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2-oxo-3-phenylquinoxaline (2a) | HCT-116 | 28.85 ± 3.26 µg/mL | |
| 2-oxo-3-phenylquinoxaline (7j) | HCT-116 | 26.75 ± 3.50 µg/mL | |
| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9–7.52 µg/mL | |
| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | MCF-7 | 2.3–6.62 µg/mL | |
| 2-substituted-quinoxaline (3b) | MCF-7 | 1.85 ± 0.11 µM | ekb.eg |
| Staurosporine (Reference) | MCF-7 | 6.77 ± 0.41 µM | ekb.eg |
Mechanisms of Action: Apoptosis Induction
A crucial aspect of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Quinoxaline derivatives have been shown to trigger this process through various molecular pathways.
Studies on indeno[1,2-b]quinoxaline derivatives have demonstrated their ability to induce apoptosis in HCT-116, HepG-2, and MCF-7 cell lines. orientjchem.org This apoptotic induction is mediated by the modulation of key regulatory proteins. Specifically, these compounds were found to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 . orientjchem.org The resulting increase in the Bax/Bcl-2 ratio is a critical event that shifts the cellular balance towards apoptosis. orientjchem.org
Furthermore, the activation of caspases, a family of protease enzymes that execute the apoptotic process, is a hallmark of this mode of cell death. Treatment with these quinoxaline derivatives led to the activation of caspase-3 , a key executioner caspase. orientjchem.org The cleavage of downstream substrates by activated caspase-3 ultimately leads to the dismantling of the cell. The induction of apoptosis by some quinoxaline derivatives has been confirmed by the observation of chromatin condensation and the formation of apoptotic bodies in treated cancer cells.
Enzyme Inhibition Studies in Cancer Pathways
The aberrant activity of various enzymes is a common feature of cancer, making them attractive targets for therapeutic intervention. Quinoxaline derivatives have been investigated for their ability to inhibit several key enzymes involved in cancer progression.
Tyrosine kinases are a large family of enzymes that play a crucial role in cell signaling pathways regulating growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a frequent driver of cancer. Quinoxaline-based compounds have been identified as potent inhibitors of several tyrosine kinases. Notably, derivatives of 4-phenoxyquinoline containing a 3-oxo-3,4-dihydroquinoxaline moiety have been synthesized and evaluated as inhibitors of c-MET kinase , a receptor tyrosine kinase implicated in tumor growth, invasion, and metastasis. Some of these compounds exhibited more potent inhibitory activities than the positive control, foretinib.
In addition to tyrosine kinases, some quinoxaline analogs have shown inhibitory activity against topoisomerases , enzymes that are essential for DNA replication and transcription. For instance, a novel 2-substituted-quinoxaline analog, compound 3b, was found to substantially suppress topoisomerase II activity in MCF-7 cells. ekb.eg This inhibition contributes to the compound's cytotoxic effects by preventing the proper maintenance of DNA topology.
While the inhibitory potential of this compound and its direct derivatives against thymidylate synthase and cyclooxygenase-2 (COX-2) has been less extensively studied, the broad inhibitory profile of the quinoxaline scaffold suggests that these enzymes could also be potential targets.
Cell Cycle Arrest Analysis
The cell cycle is a tightly regulated process that governs cell division. A common strategy in cancer therapy is to induce cell cycle arrest, thereby preventing the uncontrolled proliferation of cancer cells.
Several studies have demonstrated the ability of quinoxaline derivatives to halt the cell cycle at specific checkpoints. For example, a novel 2-substituted-quinoxaline analog, compound 3b, was shown to induce cell cycle arrest at the G1 transition in MCF-7 breast cancer cells. ekb.eg Flow cytometric analysis revealed an increased percentage of cells in the G2/M and pre-G1 phases following treatment with this compound. ekb.eg Another study on indeno[1,2-b]quinoxaline derivatives found that the most potent compound induced cell cycle arrest at the G2/M phase in HepG-2 cells. orientjchem.org This disruption of the normal cell cycle progression ultimately contributes to the antiproliferative effects of these compounds.
Modulation of Specific Cancer-Related Signaling Pathways
The development and progression of cancer are driven by complex signaling networks. Quinoxaline derivatives have been shown to interfere with key cancer-related signaling pathways.
One such pathway involves the hypoxia-inducible factor-1α (HIF-1α) , a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of solid tumors. HIF-1α promotes tumor growth and angiogenesis by upregulating the expression of target genes, including vascular endothelial growth factor (VEGF) . nih.gov Research on quinoxaline hybrids has shown their potential to modulate the HIF-1α/VEGF axis. nih.gov By inhibiting this pathway, these compounds can potentially suppress tumor angiogenesis and growth.
Furthermore, some quinoxaline derivatives have been found to influence the expression of p21 , a cyclin-dependent kinase inhibitor that acts as a tumor suppressor by regulating cell cycle progression. The modulation of these specific signaling molecules highlights the multifaceted mechanisms through which quinoxaline derivatives can exert their anticancer effects.
Antimicrobial Activities
In addition to their anticancer properties, quinoxaline derivatives have also demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms. The nitrogen-containing heterocyclic ring system of quinoxaline is believed to be a key contributor to its antimicrobial effects.
Studies have shown that various derivatives of quinoxaline exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain 2-substituted quinoxaline derivatives have been synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. orientjchem.orgnih.gov The antimicrobial efficacy can be influenced by the nature and position of substituents on the quinoxaline ring.
The antifungal potential of quinoxaline derivatives has also been reported. These compounds have been shown to inhibit the growth of various fungal species. The ability of the quinoxaline scaffold to be readily functionalized allows for the generation of a diverse range of derivatives with potentially enhanced antimicrobial potency and a broader spectrum of activity. While specific data for this compound is limited in some public studies, the general antimicrobial properties of the quinoxaline class of compounds are well-documented.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
While specific studies on the antibacterial activity of this compound against Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, and Salmonella paratyphi are not extensively available in the reviewed literature, research on closely related quinoxaline derivatives provides valuable insights.
A study on N-(2-Morpholinoethyl)-3-phenylquinoxalin-2-amine derivatives, which share the 3-phenylquinoxaline core, demonstrated in-vitro antibacterial activity against Salmonella paratyphi. The preliminary results indicated that derivatives bearing bromo, fluoro, and other substituents were among the more active compounds in the series nih.gov. Another study on various 2,3-disubstituted quinoxalines reported that compounds with 4-triflouromethylanilino, 4-hydroxyanilino, or phenylthio groups at these positions exhibited good to moderate antibacterial activity nih.gov. For instance, symmetrically disubstituted quinoxalines displayed significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli nih.gov.
Antibacterial Activity of Related Quinoxaline Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| N-(2-Morpholinoethyl)-3-phenylquinoxalin-2-amine derivatives | Salmonella paratyphi | Active (specific data not provided) | nih.gov |
Antifungal Efficacy
The antifungal properties of quinoxaline derivatives have also been a subject of scientific investigation. A recent systematic review highlighted the potential of the quinoxaline scaffold in developing novel antimicrobial agents nih.gov.
Research on a series of quinoxaline derivatives has shown that some of these compounds exhibit significant antifungal activities in vitro ijpsjournal.com. For example, certain synthesized quinoxaline derivatives displayed potent activity against the plant pathogenic fungus Rhizoctonia solani ijpsjournal.com. Another study reported that asymmetrically substituted quinoxalines, specifically those with a hydrazine (B178648) group, and a pentacyclic quinoxaline compound showed considerable antifungal activity against Candida albicans and Aspergillus flavus nih.gov.
It is important to note that specific antifungal efficacy data for this compound is not available in the reviewed literature. The activity of related compounds suggests that the quinoxaline core is a promising scaffold for antifungal drug discovery.
Antifungal Activity of Related Quinoxaline Derivatives
| Compound/Derivative | Fungal Strain | Activity/Measurement | Reference |
|---|---|---|---|
| Quinoxaline derivatives | Rhizoctonia solani | Significant activity (EC50 values reported for some derivatives) | ijpsjournal.com |
Investigation of Biofilm Inhibition
Biofilm formation is a critical virulence factor for many pathogenic bacteria, contributing to persistent infections and antibiotic resistance. Phenolic compounds, in general, have been discussed as active components in the inhibition of biofilms of various bacterial species nih.gov. For instance, natural phenolic compounds have been shown to inhibit biofilm formation in multidrug-resistant Escherichia coli nih.gov.
While there are no specific studies on the biofilm inhibition properties of this compound, research on other heterocyclic structures provides a basis for potential activity. For example, novel 4(3H)-quinazolinonyl aminopyrimidine derivatives have been shown to efficiently inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) with IC50 values in the micromolar range nih.gov. Given that this compound combines a heterocyclic quinoxaline core with a phenolic moiety, it is plausible that it could exhibit biofilm inhibitory properties, though this requires experimental verification.
Anti-Inflammatory Properties
Inflammation is a complex biological response implicated in numerous diseases. The development of new anti-inflammatory agents is a major focus of pharmaceutical research. Quinoxaline derivatives have emerged as a class of compounds with promising anti-inflammatory potential, acting through various mechanisms nih.govresearchgate.netunav.edu.
Inhibition of Pro-Inflammatory Enzymes (e.g., Cyclooxygenase-1/2, 5-Lipoxygenase)
Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the metabolic pathways of arachidonic acid, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. A recent review has highlighted that the anti-inflammatory properties of quinoxalines can be attributed to their inhibitory action on these enzymes nih.gov.
A study on novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives reported promising in vitro inhibition of soybean lipoxygenase unav.edu. Two of the most potent lipoxygenase inhibitors from this study also demonstrated significant in vivo anti-inflammatory effects unav.edu. While this points to the potential of the quinoxaline scaffold, specific data on the inhibitory activity of this compound against COX-1, COX-2, and 5-LOX is not available in the current literature. The development of dual inhibitors of COX and 5-LOX is considered a promising strategy for anti-inflammatory therapy nih.gov.
Modulation of Inflammatory Cytokine Production
Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), play a crucial role in the inflammatory cascade. The ability of a compound to modulate the production of these cytokines is a key indicator of its anti-inflammatory potential.
Research on aminoalcohol-based quinoxaline derivatives has shown that they can decrease the levels of IL-1β and TNF-α in a mouse model of peritonitis nih.gov. This suggests that certain quinoxaline derivatives can exert their anti-inflammatory effects by modulating cytokine production. A comprehensive review also mentions the inhibition of inflammatory modulators like cytokines as a mechanism of action for anti-inflammatory quinoxalines nih.gov. However, there is no specific information available regarding the effect of this compound on the production of inflammatory cytokines.
Membrane Stabilization Mechanisms (e.g., Human Red Blood Cell Membrane Stabilization)
The stabilization of the human red blood cell (HRBC) membrane is a widely used in vitro method to assess the anti-inflammatory activity of compounds. This is because the HRBC membrane is analogous to the lysosomal membrane, and its stabilization can prevent the release of lytic enzymes and other inflammatory mediators.
While direct studies on the membrane-stabilizing effects of this compound are not found in the reviewed literature, the general anti-inflammatory potential of quinoxaline derivatives suggests that this could be a possible mechanism of action. For context, various plant extracts containing phenolic compounds are known to exhibit membrane-stabilizing properties nih.govnih.gov. However, without experimental data, the role of membrane stabilization in the potential anti-inflammatory activity of this compound remains speculative.
Antioxidant Capacity
The antioxidant potential of this compound and its derivatives has been investigated through various in vitro assays, revealing their ability to scavenge free radicals and modulate endogenous antioxidant enzyme systems.
Radical Scavenging Assays (e.g., DPPH, ABTS, H2O2)
Quinoxaline derivatives have demonstrated notable efficacy in scavenging free radicals, a key factor in mitigating oxidative stress. Studies have employed assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydrogen peroxide (H2O2) radical scavenging assays to quantify this activity. nih.govresearchgate.netresearchgate.netnih.gov
The DPPH radical scavenging assay is a widely used method to evaluate the antioxidant capacity of compounds. nih.gov For instance, certain synthetic quinoxalines have shown a marked scavenging effect on the DPPH radical. nih.gov The degree of discoloration of the DPPH solution, which has a maximum absorbance at 517 nm, indicates the scavenging potential of the antioxidant. nih.gov Similarly, the ABTS assay, which involves the generation of the ABTS radical cation (ABTS•+), is another common method to assess antioxidant activity. nih.gov The scavenging of hydrogen peroxide, a reactive oxygen species, is also a crucial aspect of antioxidant defense. researchgate.netresearchgate.net
The antioxidant activity of phenolic compounds, including derivatives of this compound, is often attributed to their hydrogen-donating ability. nih.gov The structure of these compounds, particularly the presence and arrangement of hydroxyl groups, plays a significant role in their radical scavenging capabilities. nih.gov
Table 1: Radical Scavenging Activity of Selected Compounds
| Compound/Extract | Assay | Activity/IC50 | Reference |
| Quinoxaline Derivatives | DPPH | Marked scavenging effect | nih.gov |
| Phenolic Extracts | DPPH | Dose-dependent scavenging | nih.gov |
| Phenolic Extracts | ABTS | Dose-dependent scavenging | nih.gov |
| Maize/Peanut Extracts | H2O2 | Significant scavenging | researchgate.net |
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GSH-Px)
In addition to directly scavenging free radicals, this compound and its derivatives can exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), form the body's primary defense against oxidative stress. nih.govnih.gov
SOD is responsible for catalyzing the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen. nih.gov CAT then facilitates the decomposition of hydrogen peroxide into water and oxygen. nih.gov GSH-Px also plays a role in reducing hydrogen peroxide and other organic hydroperoxides. nih.gov Studies have shown that certain phenolic compounds can enhance the activities of these crucial enzymes, thereby bolstering the cell's antioxidant capacity. nih.govresearchgate.net For example, some polyphenolic glycosides have been observed to increase the activity of glutathione peroxidase in cells under oxidative stress. nih.gov
Table 2: Effect of Phenolic Compounds on Antioxidant Enzyme Activity
| Compound Class | Enzyme | Effect | Reference |
| Phenolic Compounds | SOD | Increased activity | nih.gov |
| Phenolic Compounds | CAT | Increased activity | nih.gov |
| Phenolic Compounds | GSH-Px | Increased activity | nih.govnih.gov |
| Phytochemicals | SOD, CAT, GSH-Px | Varied effects depending on combination | researchgate.net |
Antiviral Activities (e.g., Dengue Virus Replication Inhibition)
Quinoxaline and its derivatives have emerged as a promising scaffold for the development of antiviral agents, with demonstrated activity against various viruses, including the Dengue virus. nih.govnih.gov The Dengue virus, a member of the Flaviviridae family, is a major global health concern with no specific antiviral treatment currently available. nih.govnih.gov
Research has shown that certain quinoline (B57606) and quinoxaline derivatives can inhibit the replication of the Dengue virus in vitro. nih.gov Some compounds have been found to act at the early stages of the viral life cycle, reducing the accumulation of viral proteins and the production of new infectious particles. nih.gov Phenolic compounds, in general, have also been extensively studied for their anti-Dengue virus activity, with various mechanisms of action identified, including the inhibition of viral proteases. nih.govnih.govresearchgate.net
Table 3: Antiviral Activity of Quinoxaline and Related Compounds against Dengue Virus
| Compound Class | Virus | Activity | Reference |
| Quinoline Derivatives | Dengue Virus Serotype 2 | Dose-dependent inhibition | nih.gov |
| Quinazolinone Compounds | Dengue Virus | Potent activity (low EC50 values) | nih.gov |
| Phenolic Compounds | Dengue Virus | Inhibition of replication | nih.govnih.gov |
| Mefenamic acid | Dengue Virus 2 | Inhibition of NS2B-NS3 protease | researchgate.net |
Other Enzyme Inhibition Studies
Beyond their antioxidant and antiviral properties, derivatives of this compound have been investigated for their ability to inhibit other key enzymes involved in various physiological and pathological processes.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic potential. researchgate.netnih.gov Phenols have been identified as a class of carbonic anhydrase inhibitors that act through a distinct mechanism, anchoring to the zinc-bound water molecule in the enzyme's active site rather than directly binding to the zinc ion. researchgate.net
Studies have shown that various phenol (B47542) derivatives can inhibit different isoforms of human carbonic anhydrase (hCA), with some compounds exhibiting selectivity for certain isoforms. nih.govnih.gov The inhibitory activity of these compounds can be influenced by their specific chemical structures. nih.gov
Table 4: Carbonic Anhydrase Inhibition by Phenolic Compounds
| Compound Class | Enzyme Isoform | Inhibition | Reference |
| Phenols | hCA II | Competitive inhibition | nih.gov |
| Phenol Derivatives | hCA I, hCA II | Varied inhibition (micromolar range) | nih.gov |
| N-glycosylsulfonamides with phenol moiety | hCA I, hCA II | Good inhibitory activity | researchgate.net |
Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)
The inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. rsc.orgmdpi.comnih.gov A number of quinoxaline derivatives have been synthesized and evaluated for their inhibitory activity against these enzymes. researchgate.netresearchgate.net
Research has indicated that the introduction of certain substituents, such as electron-withdrawing groups on the phenyl ring of the quinoxaline scaffold, can enhance the inhibitory activity against both α-amylase and α-glucosidase. researchgate.net Phenolic compounds, in general, have also been recognized as potent inhibitors of these digestive enzymes. rsc.orgmdpi.com
Table 5: α-Amylase and α-Glucosidase Inhibition by Quinoxaline Derivatives
| Compound Class | Enzyme | Activity | Reference |
| Quinoxaline Derivatives | α-Amylase | Good inhibition | researchgate.net |
| Quinoxaline Derivatives | α-Glucosidase | Good inhibition | researchgate.net |
| Imidazole appended phenoxyquinoline derivatives | α-Amylase & α-Glucosidase | Moderate inhibition | researchgate.net |
| Plant-derived phenolic compounds | α-Amylase & α-Glucosidase | Significant inhibition | rsc.org |
Thymidine (B127349) Phosphorylase (TP) Inhibition
Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in the catabolism of thymidine. nih.gov It catalyzes the reversible conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. nih.govresearchgate.net The product, 2-deoxy-D-ribose, is a key factor in promoting tumor angiogenesis, which supports cancer metastasis. nih.gov Consequently, inhibitors of thymidine phosphorylase are being investigated as potential anti-cancer agents, as they can limit the production of this pro-angiogenic factor and thereby suppress tumor growth. nih.govresearchgate.net
Research into quinoxaline derivatives has identified them as a promising class of thymidine phosphorylase inhibitors. nih.govnih.gov A study involving a series of quinoxaline analogs demonstrated that many of these compounds exhibit significant inhibitory activity against the thymidine phosphorylase enzyme, with IC50 values ranging from 3.20 ± 0.10 µM to 56.40 ± 1.20 μM. nih.gov For comparison, the standard inhibitor 7-Deazaxanthine has an IC50 value of 38.68 ± 4.42 µM. nih.govnih.gov
Among the synthesized and tested derivatives, several compounds containing the 4-hydroxyphenyl group, structurally related to this compound, have shown notable inhibitory potential. The inhibitory activity of these compounds is influenced by the substitution pattern on the phenyl ring. nih.govnih.gov
Detailed Research Findings
In a study on quinoxaline derivatives, several compounds were synthesized and evaluated for their in vitro thymidine phosphorylase inhibitory activity. The results for selected derivatives are presented in the table below.
| Compound Name | Analogue ID | IC50 (µM) |
| 4-(3-(quinoxalin-2-yl)thiazolo[2,3-c] nih.govnih.govresearchgate.nettriazol-5-yl)phenol | 13 | Not specified |
| 4-(3-(quinoxalin-2-yl)thiazolo[2,3-c] nih.govnih.govresearchgate.nettriazol-5-yl)benzene-1,3-diol | 14 | Outstanding |
| 2,4-dichloro-6-(3-(quinoxalin-2-yl)thiazolo[2,3-c] nih.govnih.govresearchgate.nettriazol-5-yl)phenol | 25 | 3.20 ± 0.10 |
| 7-Deazaxanthine (Standard) | - | 38.68 ± 4.42 |
Sixteen of the synthesized analogs, including compounds 13 and 14 , demonstrated outstanding inhibition that was many folds better than the standard, 7-Deazaxanthine. nih.govnih.gov The most potent compound in the series was analog 25 , with an IC50 value of 3.20 ± 0.10 µM. nih.govnih.gov The structure-activity relationship established in this study was primarily based on the substitution pattern on the phenyl ring. nih.govnih.gov
Molecular docking studies were conducted on the most active compounds to elucidate their binding interactions with the thymidine phosphorylase enzyme. nih.gov These studies help in understanding the molecular basis of the observed inhibitory activity. nih.gov For instance, the binding modes of compounds 14 and 25 were analyzed to understand their interactions with the active site residues of the enzyme. nih.govresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3 Phenylquinoxalin 2 Yl Phenol Derivatives
Impact of Substitutions on Biological Activity Profiles
Influence of Phenolic Hydroxyl Group and its Derivatization
The phenolic hydroxyl (-OH) group is a critical functional group that significantly influences the biological activity of quinoxaline (B1680401) derivatives, primarily through its ability to form hydrogen bonds and its antioxidant properties. kagawa-u.ac.jpnih.gov
Research into quinoxalinone derivatives as aldose reductase (ALR2) inhibitors has demonstrated the importance of this group. nih.gov To enhance ALR2 inhibition and confer antioxidant abilities, phenolic hydroxyl groups were introduced to both the quinoxalinone core and a C3 side chain. nih.gov This modification resulted in a series of potent and selective inhibitors. nih.gov Specifically, studies on 3-phenoxyquinoxalin-2(1H)-one derivatives revealed that compounds with a 4-hydroxy group on the phenoxy moiety were potent ALR2 inhibitors. nih.gov The most active compound in one study, 2-(3-(4-hydroxyphenoxy)-6-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (4c), had an IC₅₀ value of 0.019 μM. nih.gov
Furthermore, the derivatization of this hydroxyl group, such as creating phenolic 3,5-dihydroxy derivatives, has been shown to impart strong antioxidant activity. nih.gov For instance, the phenolic 3,5-dihydroxyl compound 4f, which also features a 7-chloro substitution on the quinoxalinone core, was highly effective at scavenging DPPH radicals and inhibiting lipid peroxidation. nih.gov
From a mechanistic standpoint, the phenolic hydroxyl group can facilitate the partitioning of the molecule from water into the cell membrane by forming hydrogen bonds with phospholipids. kagawa-u.ac.jp This initial interaction is a key step before the compound binds to its ultimate protein target, such as Protein Kinase C (PKC). kagawa-u.ac.jp While derivatization is a key strategy for SAR studies, it is also a common method for analytical purposes, such as using reagents like p-bromophenacyl bromide to introduce a tag for detection. rsc.org
| Compound | Substituent on Phenoxy Ring | Substituent on Quinoxalinone Core | ALR2 IC₅₀ (μM) |
|---|---|---|---|
| 4a | 4-OH | H | 0.041 |
| 4c | 4-OH | 6-F | 0.019 |
| 4d | 4-OH | 7-Cl | 0.025 |
| 4e | 3,5-di-OH | H | 0.982 |
| 4f | 3,5-di-OH | 7-Cl | 0.125 |
Effects of Substituents on the Phenyl Ring at C-3
The phenyl ring attached to the C-3 position of the quinoxaline core provides a key site for substitution, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. The nature and position of substituents on this ring can dramatically alter the compound's efficacy and target selectivity. nih.gov
In the development of antimalarial agents based on 3-arylquinoxaline-carbonitrile 1,4-di-N-oxides, substitutions on the C-3 phenyl ring were found to be critical. nih.gov The highest activity against P. falciparum was observed in derivatives with either no substitution (a hydrogen) or a chloro group at the para-position of this phenyl ring. nih.gov
Similarly, in a structure-activity relationship study aimed at developing inhibitors of IKKβ for pancreatic cancer therapy, various isocyanates were reacted with quinoxaline amines to produce urea (B33335) analogs with diverse substitutions on the phenyl ring. nih.gov This led to the identification of compounds like 1-(4-chlorophenyl)-3-(2,3-diphenylquinoxalin-6-yl)urea and 1-(4-fluorophenyl)-3-(3-phenylquinoxalin-6-yl)urea, indicating that halogen substitutions on the phenyl ring are well-tolerated and can contribute to potent inhibition. nih.gov The reactivity of the quinoxaline core itself can be influenced by the C-3 substituent; a phenyl group at this position facilitates further nucleophilic substitution reactions on the core. nih.gov
| Parent Scaffold | Substituent on C-3 Phenyl Ring | Position | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 3-Arylquinoxaline-carbonitrile 1,4-di-N-oxide | -Cl | para | Superior antimalarial activity | nih.gov |
| 3-Arylquinoxaline-carbonitrile 1,4-di-N-oxide | -H | - | Superior antimalarial activity | nih.gov |
| Quinoxaline Urea Analog | -Cl | para | Potent IKKβ inhibition | nih.gov |
| Quinoxaline Urea Analog | -F | para | Potent IKKβ inhibition | nih.gov |
Role of Substitutions on the Quinoxaline Core
Modifications to the benzene (B151609) ring of the quinoxaline nucleus itself are fundamental to defining the biological profile of the resulting derivatives. Substituents at positions 6 and 7, in particular, have been shown to modulate activities ranging from anticancer to antimicrobial. nih.gov
For anticancer applications, the electronic nature of the substituent is a key determinant. Studies have shown that introducing electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), at the 6- or 7-positions of the quinoxaline ring enhances cytotoxic activity against cancer cell lines. nih.gov In a series of apoptosis-stimulating kinase 1 (ASK1) inhibitors, substitution of the quinoxaline core with a dibromo group at positions 6 and 7 produced the most potent inhibitor (compound 26e), with an IC₅₀ of 30.17 nM. nih.gov In contrast, for antibacterial quinoxaline sulfonamides, electron-donating groups were found to contribute positively to their activity. mdpi.com Furthermore, the presence of a carboxylic acid group on the quinoxaline scaffold was identified as being responsible for potent antitumor activity in a specific series of sulfonamide derivatives. mdpi.com
The versatility of the quinoxaline core is also highlighted by the fact that it tolerates a wide range of both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -I, -Br, -Cl) groups, allowing for the synthesis of diverse compound libraries. acs.org
| Substituent(s) | Position(s) | Biological Activity | Observed Effect | Reference |
|---|---|---|---|---|
| Electron-withdrawing groups | 6 or 7 | Anticancer | Increased cytotoxicity | nih.gov |
| -Br, -Br | 6, 7 | ASK1 Inhibition | Most potent activity (IC₅₀ = 30.17 nM) | nih.gov |
| -CH₃, -CH₃ | 6, 7 | ASK1 Inhibition | High potency (IC₅₀ ≈ 70 nM) | nih.gov |
| Electron-donating groups | - | Antibacterial | Increased activity | mdpi.com |
| -COOH | - | Antitumor | Essential for potent activity | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinoxaline derivatives, QSAR models have been successfully developed to predict activities such as anticancer, antiprotozoal, and antitubercular effects, thereby guiding the rational design of new, more potent molecules. nih.govnih.govbenthamdirect.com
A 2D-QSAR model was developed for a series of quinoxaline derivatives to predict their anticancer activity against triple-negative breast cancer (TNBC). nih.gov This model yielded a training set regression coefficient (r²) of 0.78 and an external test set regression (pred_r²) of 0.68, indicating good predictive ability. nih.gov The model identified five molecular descriptors as being important for activity: Epsilon3 (dispersive energy), T_T_C_6 (a protein-coding gene descriptor), MMFF_6 (a molecular force field descriptor), XA (most hydrophobic hydrophilic distance), and Zcomp Dipole. nih.gov
In another study, a QSAR model was built to predict the activity of quinoxaline derivatives against Leishmania amazonensis. nih.gov This model showed excellent statistical quality with a high correlation coefficient (R² = 0.980) and was based on two key descriptors: the energy of the highest occupied molecular orbital (EHOMO) and the polar surface area (PSA). nih.gov The resulting equation, pIC₅₀ = -1.51 - 0.96 (EHOMO) + 0.02 (PSA), demonstrated strong predictive power for newly synthesized compounds. nih.gov
QSAR studies are not limited to the quinoxaline scaffold but have also been applied to phenol (B47542) derivatives, which is relevant to the parent compound. nih.govajrconline.org These models often compare linear approaches, like partial least squares (PLS), with non-linear ones, such as those using neural networks or gene expression programming, with the latter often providing superior predictive results. nih.govnih.gov These studies underscore the utility of QSAR in drug discovery by identifying key physicochemical and structural features that govern biological activity, thus reducing the need for exhaustive synthesis and screening. benthamdirect.com
| Target Activity | Statistical Method | Key Descriptors | Model Performance (R²) | Reference |
|---|---|---|---|---|
| Anticancer (TNBC) | 2D-QSAR | Epsilon3, T_T_C_6, MMFF_6, XA, Zcomp Dipole | 0.78 (training set) | nih.gov |
| Anti-Leishmanial | 2D-QSAR | E HOMO, PSA | 0.980 | nih.gov |
| Anti-Tubercular | 2D/3D-QSAR (GA-PLS, SA-PLS) | Topological, Electrostatic, Steric | Not specified | benthamdirect.com |
Emerging Applications and Future Research Directions of 4 3 Phenylquinoxalin 2 Yl Phenol
Development as Fluorescent Probes and Chemical Sensors
Quinoxaline (B1680401) derivatives are recognized for their distinguished photophysical properties, making them ideal candidates for the development of fluorescent materials. nih.govnih.gov The inherent fluorescence of the quinoxaline core can be finely tuned by the introduction of various substituents, leading to applications as chemical sensors and biological probes.
Research into structurally related compounds has demonstrated the viability of this scaffold for sensing applications. For instance, a study on 2-phenylbenzo[g]quinoxaline (B5608625) derivatives, which share a similar rotatable phenyl group, revealed their potential as viscosity-sensitive fluorescent probes. nih.gov In these systems, the fluorescence intensity is highly dependent on the surrounding medium's viscosity. Compounds with strong electron-donating groups, such as a hydroxyl group (similar to the phenol (B47542) in the title compound), showed a more sensitive fluorescence response to changes in viscosity. nih.gov This phenomenon, known as full-color solvatochromic fluorescence, has been leveraged to create probes that can estimate the polarity of protein binding sites. rsc.org The 4-(3-Phenylquinoxalin-2-yl)phenol scaffold, with its potential for intramolecular charge transfer and sensitivity to environmental polarity, is a promising candidate for creating novel sensors for detecting changes in microenvironments, such as within biological cells or materials.
Table 1: Fluorescence Properties of Related Quinoxaline Derivatives
| Compound/Class | Application | Key Finding | Reference |
| 2-phenylbenzo[g]quinoxaline derivatives | Viscosity-sensitive fluorescent probes | Fluorescence intensity is sensitive to the viscosity of the medium, especially with electron-donating groups. | nih.gov |
| 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) | Protein binding site polarity probe | Exhibits full-color solvatochromic fluorescence with a linear relationship between emission and solvent polarity. | rsc.org |
| 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones | General Fluorophores | Show fluorescence in the blue-green region with high quantum yields (up to 89%). | mdpi.com |
Applications in Corrosion Inhibition for Materials Science
The deterioration of metals due to corrosion is a significant industrial challenge, and the development of effective organic corrosion inhibitors is an active area of research. researchgate.netscholarsresearchlibrary.com Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to be effective inhibitors because they can adsorb onto the metal surface, forming a protective barrier against corrosive agents. researchgate.netresearchgate.net
Quinoxaline derivatives have been investigated as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. scholarsresearchlibrary.comresearchgate.net Their inhibitory action stems from the presence of nitrogen atoms and π-electrons in the aromatic system, which serve as active centers for adsorption. researchgate.net The phenol group in this compound provides an additional active site (the hydroxyl group) for adsorption onto the metal surface. Theoretical studies using Density Functional Theory (DFT) on similar quinoxaline derivatives have shown that these molecules can effectively transfer electrons to the metal, forming a stable, protective chelate layer. scholarsresearchlibrary.com The combination of the quinoxaline ring and the phenol moiety in this compound suggests it could act as a mixed-type inhibitor, effectively retarding both anodic and cathodic corrosion reactions. researchgate.net
Table 2: Corrosion Inhibition Performance of Related Heterocyclic Compounds
| Inhibitor Class | Metal | Corrosive Medium | Key Finding | Reference |
| Quinoxaline derivatives | Mild Steel | 1 M HCl | Adsorption on the metal surface follows the Langmuir adsorption isotherm, acting as effective inhibitors. | researchgate.net |
| 3-methyl-2-phenyl quinoxaline (MPQ) | Mild Steel | Not specified | Quantum chemical studies confirm potential as a corrosion inhibitor. | scholarsresearchlibrary.com |
| IRBESARTAN drug | Carbon Steel | 1.0 M HCl | Acts as a good, mixed-type inhibitor with efficiency up to 94.02%. Adsorption is endothermic and follows the Langmuir model. | |
| Phenol derivatives | Various | Various | The -OH group is a key functional group that retards the corrosion of metal by adsorbing on the surface. | researchgate.net |
Further Elucidation of Detailed Molecular Mechanisms of Action (beyond initial findings)
While initial findings suggest potential applications, a deeper understanding of the molecular mechanisms is crucial for rational design and optimization. For this compound, this involves moving beyond preliminary observations to detailed mechanistic studies.
In the context of corrosion inhibition, computational chemistry, particularly DFT, can provide profound insights. scholarsresearchlibrary.com Future research should focus on calculating key quantum chemical parameters for this compound, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), the energy gap (ΔE), and dipole moment. These parameters help predict the molecule's reactivity and its ability to donate electrons to the vacant d-orbitals of iron, elucidating the strength and nature of the adsorption process. scholarsresearchlibrary.com
For biological applications, elucidating the mechanism would involve identifying specific protein interactions. If the compound shows, for example, anticancer activity, studies would need to pinpoint the target protein or pathway. Techniques like molecular docking could predict binding affinities to known cancer targets, such as kinases or topoisomerases. nih.govnih.gov Subsequent experimental validation through in-vitro enzyme assays and cellular thermal shift assays (CETSA) would be necessary to confirm direct target engagement and understand how the compound modulates the protein's function at a molecular level.
Optimization of Synthetic Routes for Sustainable and Scalable Production
The practical application of any chemical compound hinges on the ability to produce it efficiently, cost-effectively, and sustainably. Traditional synthesis methods for quinoxaline derivatives can suffer from long reaction times, the need for metal catalysts, and unsatisfactory yields. nih.gov
Future research must focus on optimizing the synthesis of this compound. A highly promising approach is the use of microdroplet-assisted reactions. nih.govnih.gov This technique has been shown to synthesize quinoxaline derivatives in milliseconds with conversion rates reaching 90% without any catalyst, which is a dramatic improvement over conventional bulk-phase reactions. nih.gov Other green chemistry strategies that warrant exploration include the use of environmentally benign ionic liquids as reaction solvents or the application of biocatalysis, which could offer high selectivity and milder reaction conditions. mdpi.com Developing a robust, scalable, and green synthetic route is a critical step toward the commercial viability of this compound for any of its potential applications.
Table 3: Comparison of Synthetic Methodologies for Quinoxaline Derivatives
| Synthesis Method | Typical Reaction Time | Catalyst Requirement | Key Advantages | Reference |
| Traditional Bulk-Phase | Hours to Days | Often requires metal catalysts | Well-established procedures | nih.gov |
| Ionic Liquid-Mediated | Varies | Catalyst-free | Environmentally friendly solvent | nih.gov |
| Microdroplet-Assisted | Milliseconds | Catalyst-free | Extremely fast, high conversion rates, scalable | nih.govnih.gov |
| Biocatalysis | Varies | Enzymes | High selectivity, mild conditions | mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Areas
The quinoxaline scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological effects, including antibacterial, antifungal, antiviral, antimalarial, and anticancer activities. rsc.orgmdpi.com This broad bioactivity suggests that this compound could be a valuable starting point for drug discovery programs across multiple therapeutic areas.
Future research should involve screening the compound against a diverse range of biological targets. Based on the activities of related heterocycles, potential targets include:
Receptor Tyrosine Kinases (RTKs): Structurally similar quinazolines are known to be potent inhibitors of RTKs like RET kinase, which are implicated in cancers. nih.gov
Metabolic Enzymes: Other heterocyclic compounds have been identified as inhibitors of enzymes crucial for cancer cell metabolism, such as acetyl-CoA carboxylase (ACC). nih.gov
Viral Proteins: Quinoxaline derivatives have been investigated as potential inhibitors of various viruses, including SARS-CoV-2 and influenza, by targeting viral proteins or replication pathways. nih.govnih.gov
Bacterial and Parasitic Targets: The scaffold is present in antibacterial agents and has shown promise in developing new treatments for parasitic diseases like malaria and leishmaniasis. mdpi.commdpi.com
A systematic screening approach will be essential to uncover novel and potent biological activities for this compound, potentially leading to the development of new therapeutic agents.
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Optimization
To efficiently explore the therapeutic potential of this compound, modern drug discovery techniques are indispensable. High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target. iajps.com
The core structure of this compound is ideally suited for combinatorial chemistry. By systematically modifying the phenyl and phenol rings with different functional groups, a large library of analogues can be created. This library can then be subjected to HTS against various targets (e.g., kinases, viral enzymes) to establish a structure-activity relationship (SAR). nih.govnih.gov
Furthermore, innovative synthesis methods can be directly integrated with screening. For example, microdroplet synthesis can be coupled with mass spectrometry, enabling the high-throughput screening of optimal reaction conditions and even the rapid synthesis of a compound library for subsequent biological evaluation. nih.govnih.gov Once initial hits are identified through HTS, a process of hit-to-lead optimization begins. This involves using computational tools and further focused chemical synthesis to improve the potency, selectivity, and drug-like properties of the lead compounds, paving the way for preclinical development. nih.govnih.gov This integrated approach accelerates the discovery process, efficiently turning a promising scaffold into a potential drug candidate. rsc.org
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-(3-Phenylquinoxalin-2-yl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalizing phenolic precursors with quinoxaline derivatives. Key steps include:
- Oxidative coupling : Using oxidizing agents to link phenolic hydroxyl groups with quinoxaline moieties. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically influence yield .
- Substitution reactions : Halogenated intermediates (e.g., chloro-quinoxaline derivatives) can undergo nucleophilic aromatic substitution with phenolates. Catalytic systems like Pd-based catalysts enhance regioselectivity .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended .
Q. How can spectroscopic techniques such as NMR and FTIR be applied to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The phenolic proton typically appears as a singlet near δ 9–10 ppm. Quinoxaline protons resonate as multiplets in δ 7.5–8.5 ppm, with coupling constants confirming aromatic substitution patterns. ¹³C NMR identifies carbonyl or aromatic carbons (e.g., quinoxaline C=N at ~150 ppm) .
- FTIR : Key absorptions include O-H stretching (3200–3500 cm⁻¹ for phenol), C=N stretches (1600–1650 cm⁻¹ for quinoxaline), and aromatic C-H bending (700–800 cm⁻¹) .
- Cross-validation : Compare experimental spectra with computational predictions (e.g., DFT-calculated IR frequencies) to resolve ambiguities .
Advanced Research Questions
Q. What computational approaches, such as density functional theory (DFT), are suitable for studying the electronic properties of this compound, and how do they align with experimental observations?
- Methodological Answer :
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model molecular orbitals, HOMO-LUMO gaps, and charge distribution. Compare calculated UV-Vis spectra with experimental data to validate electronic transitions .
- Correlation Energy Analysis : Apply the Colle-Salvetti formula to estimate electron correlation effects, which are critical for understanding non-covalent interactions (e.g., π-π stacking in crystallographic studies) .
- Discrepancy Resolution : If computational results deviate from experimental data (e.g., bond lengths), refine basis sets or include solvent effects via polarizable continuum models (PCM) .
Q. How can crystallographic data for this compound be refined using software like SHELX, and what challenges arise during structural determination?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 1.5418 Å) and integrate intensities with programs like SAINT .
- Refinement in SHELXL :
- Initialize with direct methods for phase determination.
- Apply anisotropic displacement parameters for non-hydrogen atoms.
- Address twinning or disorder using TWIN/BASF commands .
- Visualization : Generate ORTEP-3 diagrams to assess thermal ellipsoids and molecular packing .
- Common Challenges : Weak diffraction due to flexible substituents or solvent inclusion; mitigate via low-temperature data collection (100 K) .
Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental results in the properties of this compound?
- Methodological Answer :
- Systematic Error Analysis : Check for impurities (HPLC-MS) or crystallographic artifacts (e.g., missed symmetry operations) .
- Multivariate Calibration : Combine DFT with experimental UV-Vis or IR data to refine computational parameters (e.g., scaling factors for vibrational modes) .
- Collaborative Validation : Cross-reference with databases like NIST Chemistry WebBook for thermodynamic properties (e.g., logP, solubility) .
Safety and Stability Considerations
Q. What precautions are necessary for the safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to light or moisture, which may induce hydrolysis .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
